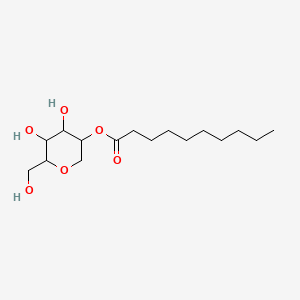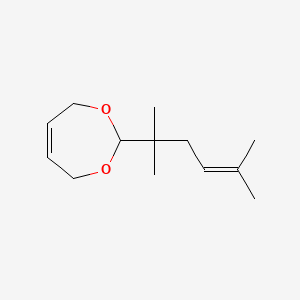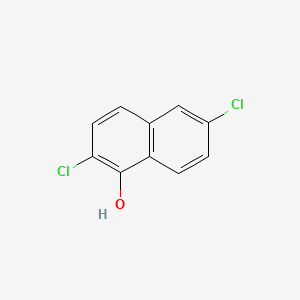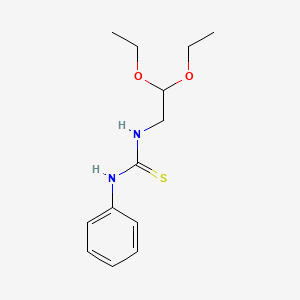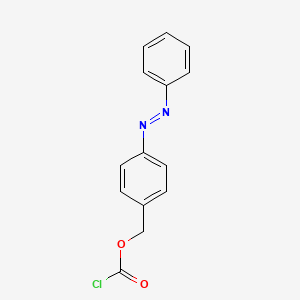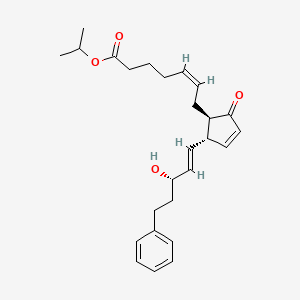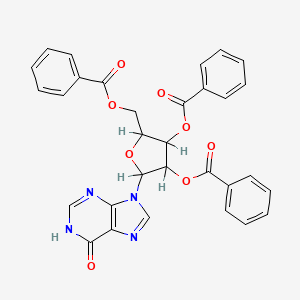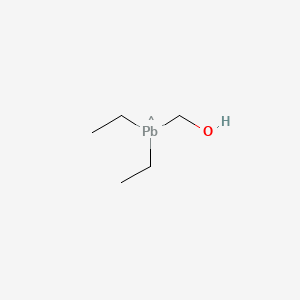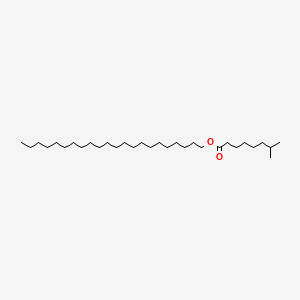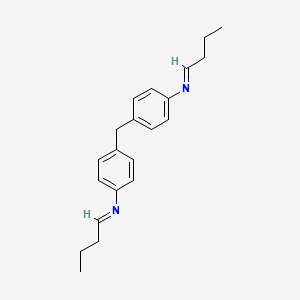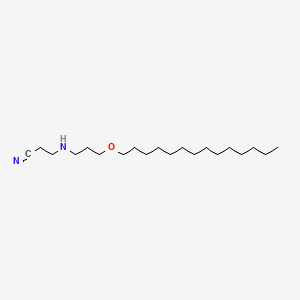
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a tetradecyloxypropylamino substituent. It is a colorless liquid that is soluble in water and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- can be achieved through several methods. One common approach involves the reaction of propanenitrile with 3-(tetradecyloxy)propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitriles or other functionalized compounds.
科学的研究の応用
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
作用機序
The mechanism of action of Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the tetradecyloxypropylamino substituent can interact with various receptors or enzymes. These interactions can modulate biological processes and result in specific effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
Acetonitrile: A simpler nitrile compound with a similar structure but without the tetradecyloxypropylamino substituent.
Butyronitrile: Another nitrile compound with a longer carbon chain.
Malononitrile: Contains two nitrile groups and is used in different chemical applications.
Uniqueness
Propanenitrile, 3-((3-(tetradecyloxy)propyl)amino)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other nitrile compounds may not be suitable.
特性
CAS番号 |
180389-78-0 |
|---|---|
分子式 |
C20H40N2O |
分子量 |
324.5 g/mol |
IUPAC名 |
3-(3-tetradecoxypropylamino)propanenitrile |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21/h22H,2-15,17-20H2,1H3 |
InChIキー |
XDDXXOGSAJFOCB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCOCCCNCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


